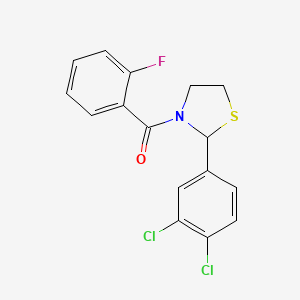

(2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(2-fluorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a thiazolidine core, which is a five-membered ring with sulfur at the first position and nitrogen at the third position . This motif is present in many bioactive compounds and is of great interest in medicinal chemistry . The compound also contains dichlorophenyl and fluorophenyl groups, which can significantly affect its properties and biological activity.

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiazolidine derivatives are generally synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolidine ring, along with dichlorophenyl and fluorophenyl groups. The presence of sulfur and nitrogen in the thiazolidine ring and the halogens in the phenyl rings could significantly influence the compound’s reactivity and interactions with biological targets .Scientific Research Applications

Synthesis and Characterization

Novel compounds with a structure related to (2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(2-fluorophenyl)methanone have been synthesized and characterized, demonstrating the versatility of thiazolidinone derivatives in chemical synthesis. These compounds were analyzed through various spectroscopic methods and density functional theory (DFT) calculations, providing insight into their structural and electronic properties. Such studies are foundational for exploring the potential applications of these compounds in medicinal chemistry and material science (Shahana & Yardily, 2020).

Antimicrobial Activity

Thiazolidinone derivatives, similar to this compound, have been investigated for their antimicrobial properties. Synthesized compounds showed pronounced biological activities against a range of bacterial and fungal strains, highlighting the potential of these molecules as leads in the development of new antimicrobial agents. This research provides a foundation for further exploration into the antimicrobial efficacy of thiazolidinone compounds (Raghav, Upadhyay, & Upadhyay, 2013).

Pharmaceutical Formulation Development

Research into the formulation of thiazolidinone derivatives for pharmaceutical applications has shown promise. Studies focusing on enhancing the solubility and bioavailability of poorly water-soluble compounds related to this compound have led to the development of novel formulation strategies. These strategies are crucial for the successful clinical application of new therapeutic agents, demonstrating the importance of formulation science in drug development (Burton et al., 2012).

Structural Studies and Material Science Applications

The crystal structure analysis of compounds structurally related to this compound has provided insights into their potential applications in material science. These studies reveal how structural modifications can influence the electronic properties and stability of thiazolidinone derivatives, opening up possibilities for their use in organic electronics, sensors, and other advanced materials (Nagaraju et al., 2018).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins . The exact mode of action would depend on the specific biological activity and the target of this compound.

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biochemical pathways, often leading to downstream effects such as the inhibition of cell growth, induction of apoptosis, and modulation of immune response .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability and favorable pharmacokinetic profiles

Result of Action

Thiazole derivatives have been associated with a wide range of biological effects, including anti-inflammatory, antimicrobial, and antitumor activities . The exact effects of this compound would depend on its specific biological activity and the target cells or tissues.

Future Directions

properties

IUPAC Name |

[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]-(2-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2FNOS/c17-12-6-5-10(9-13(12)18)16-20(7-8-22-16)15(21)11-3-1-2-4-14(11)19/h1-6,9,16H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJZDYVKNDJETD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)C2=CC=CC=C2F)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2744434.png)

![N-cyclopentyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B2744441.png)

![4-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]quinoline](/img/structure/B2744442.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2744447.png)

![N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2744449.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-triethoxybenzamide](/img/structure/B2744452.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2744453.png)